molecular formula C11H13N3O2 B11724873 N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide

Cat. No.: B11724873
M. Wt: 219.24 g/mol
InChI Key: XNNGXWQPISXVFG-UHFFFAOYSA-N
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Description

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is an organic compound with the molecular formula C11H13N3O2 It is characterized by the presence of a hydrazinecarbonyl group attached to a phenyleth-1-en-1-yl moiety, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with a suitable precursor containing the phenyleth-1-en-1-yl group. One common method involves the condensation of hydrazine with an α,β-unsaturated ketone, followed by acetylation to introduce the acetamide group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The phenyleth-1-en-1-yl moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]formamide
  • N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]propionamide
  • N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]butyramide

Uniqueness

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the acetamide group, in particular, differentiates it from other similar compounds and influences its interaction with molecular targets.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)

InChI Key

XNNGXWQPISXVFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN

Origin of Product

United States

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